molecular formula C15H30O B14638079 (1-Octylcyclohexyl)methanol CAS No. 54843-86-6

(1-Octylcyclohexyl)methanol

Katalognummer: B14638079
CAS-Nummer: 54843-86-6
Molekulargewicht: 226.40 g/mol
InChI-Schlüssel: GIAFYYLZVRRJOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Octylcyclohexyl)methanol is an organic compound characterized by a cyclohexane ring substituted with an octyl group and a hydroxymethyl group. This compound is a colorless liquid with a mild odor and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Octylcyclohexyl)methanol typically involves the hydroformylation of 1-octylcyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the double bond of 1-octylcyclohexene, forming an aldehyde intermediate. This intermediate is then hydrogenated to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as rhodium complexes for hydroformylation and palladium or nickel catalysts for hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Octylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Forms (1-Octylcyclohexyl)carboxylic acid.

    Reduction: Forms 1-octylcyclohexane.

    Substitution: Forms halogenated derivatives such as (1-Octylcyclohexyl)chloride.

Wissenschaftliche Forschungsanwendungen

(1-Octylcyclohexyl)methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Wirkmechanismus

The mechanism of action of (1-Octylcyclohexyl)methanol involves its interaction with cellular membranes and proteins. The compound’s hydrophobic octyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The hydroxymethyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various molecular targets and pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexylmethanol: Similar structure but lacks the octyl group.

    1-Octanol: Similar hydrophobic chain but lacks the cyclohexane ring.

    Cyclohexanol: Similar ring structure but lacks the octyl group.

Uniqueness: (1-Octylcyclohexyl)methanol is unique due to the combination of its cyclohexane ring and long octyl chain. This dual structural feature imparts distinct physicochemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable in various applications.

Eigenschaften

CAS-Nummer

54843-86-6

Molekularformel

C15H30O

Molekulargewicht

226.40 g/mol

IUPAC-Name

(1-octylcyclohexyl)methanol

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-8-11-15(14-16)12-9-7-10-13-15/h16H,2-14H2,1H3

InChI-Schlüssel

GIAFYYLZVRRJOL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1(CCCCC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.